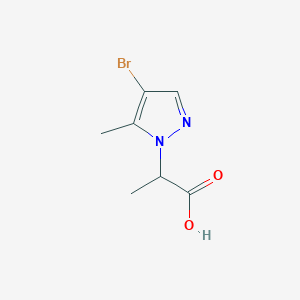

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative characterized by a bromine atom at position 4 and a methyl group at position 5 of the pyrazole ring, with a propanoic acid moiety attached to the nitrogen at position 1. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

2-(4-bromo-5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJWQWOMHSIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be 4-bromo-3-methyl-1,3-dicarbonyl compound and hydrazine hydrate.

Substitution Reaction: The bromine atom is introduced through a halogenation reaction, where the pyrazole ring is treated with a brominating agent such as N-bromosuccinimide (NBS).

Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromine atom to other functional groups such as hydrogen or alkyl groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid exhibit potential anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation. The bromine substituent may enhance the compound's bioactivity by increasing lipophilicity and altering receptor interactions .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Preliminary studies suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Agrochemical Applications

1. Herbicide Development

The unique structure of this compound makes it a candidate for herbicide formulation. Its ability to disrupt specific biochemical pathways in plants could lead to the development of selective herbicides that target unwanted vegetation while preserving crop integrity. Research into its efficacy and environmental impact is ongoing .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can act as a versatile building block for synthesizing polymers with specific properties. Its functional groups allow for various chemical modifications, making it suitable for creating materials with tailored mechanical and thermal properties. Applications may include coatings, adhesives, and composites .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Pyrazole Derivatives" | Anticancer Activity | Identified several derivatives with significant growth inhibition in cancer cell lines. |

| "Evaluation of Anti-inflammatory Properties of Pyrazole Compounds" | Inflammation | Demonstrated reduced COX activity in vitro, suggesting potential therapeutic use. |

| "Development of Novel Herbicides Based on Pyrazole Structures" | Agrochemicals | Showed effective weed control in preliminary field trials without affecting crop yield. |

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The electronic and steric properties of pyrazole derivatives are heavily influenced by substituents. Key comparisons include:

*Calculated based on molecular formula.

Chain Modifications

The chain attached to the pyrazole nitrogen significantly impacts physicochemical properties:

Physicochemical and Spectroscopic Properties

Melting Points :

IR Spectroscopy :

- 1H NMR: Compound 17: δ 1.16 (s, 6H, CH₃), 7.80–8.10 (m, ArH) . Target compound’s propanoic acid chain would likely show a triplet near δ 2.5–3.0 (-CH₂COOH) and a singlet for pyrazole-CH₃.

Key Research Findings

Synthetic Utility : Brominated pyrazoles (e.g., Example 5.23 in ) are intermediates in synthesizing halogen-rich compounds for agrochemicals or pharmaceuticals .

Trifluoromethyl groups () improve metabolic stability and lipophilicity, critical for drug design .

Structural Insights : X-ray crystallography (via SHELXL ) and hydrogen-bonding analysis ( ) are critical for understanding pyrazole packing and reactivity.

Biological Activity

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, a compound characterized by its unique pyrazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 233.06 g/mol. Its structure features a bromine atom and a methyl group on the pyrazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1172506-13-6 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole moieties. For instance, derivatives of pyrazole have shown significant antibacterial and antifungal activities against various pathogens.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

The compound also demonstrates antifungal activity, with MIC values reported between 16.69 to 78.23 µM against Candida albicans and higher values against Fusarium oxysporum . This suggests that the pyrazole derivatives could serve as effective agents in treating fungal infections.

Cytotoxic Effects

In addition to antimicrobial properties, the cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies indicate that at concentrations of up to 100 µM, the compound does not exhibit significant cytotoxicity while still maintaining inhibitory effects on cellular proliferation . This characteristic is essential for developing therapeutic agents that minimize harm to normal cells while targeting cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their structural modifications. For example, the presence of electron-withdrawing groups such as bromine enhances antibacterial activity by increasing the compound's reactivity with bacterial cell walls . Understanding these relationships is crucial for the rational design of new derivatives with improved efficacy.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Pyrazole Derivatives : A comprehensive analysis of various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance both antibacterial and antifungal activities .

- Clinical Relevance : Investigations into compounds with similar structures have led to promising results in preclinical models for treating infections caused by resistant strains of bacteria .

Q & A

Q. What statistical models are suitable for multifactorial experimental designs?

- Methodological Answer : Use split-split plot designs with randomized blocks. Analyze data via mixed-effects models (e.g., R lme4 package) to account for fixed (e.g., concentration) and random (e.g., batch variation) factors. Report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.